Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine
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Description
Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine, commonly known as Fmoc-KBP, is a synthetic amino acid derivative that is used in various biochemical and physiological processes. It is a versatile compound that can be used in a wide range of applications, including the synthesis of peptides and peptidomimetics, and in the study of enzyme-catalyzed reactions. Fmoc-KBP has been extensively studied in the laboratory setting and is widely used in the field of biochemistry and molecular biology.
Scientific Research Applications
Fmoc Deprotection in Peptide Synthesis
The removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in the solid-phase peptide synthesis process. Fmoc deprotection is typically achieved using secondary amines like piperidine. Research indicates that the efficiency and side reactions of Fmoc deprotection can significantly influence the purity and yield of the synthesized peptides. For instance, a comparative study on the performance of deprotection reagents highlighted that piperidine, along with alternatives such as 4-methylpiperidine and piperazine, shows similar efficiencies in initial tests. However, deeper analysis suggested that the choice of deprotection reagent could impact the hydrophobicity and size correlation with the yield and purity of the peptide product (Luna et al., 2016).
properties
IUPAC Name |
2-[3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5/c33-27(34)17-31-25-11-5-6-12-26(25)32(28(31)35)19-13-15-30(16-14-19)29(36)37-18-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-12,19,24H,13-18H2,(H,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMFYCHTCHKPAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373300 |
Source
|
Record name | [3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine | |
CAS RN |
215190-29-7 |
Source
|
Record name | [3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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